molecular formula C7H5BrO2S B2518084 (E)-3-(5-Bromothiophen-2-YL)acrylic acid CAS No. 29079-97-8; 50868-68-3

(E)-3-(5-Bromothiophen-2-YL)acrylic acid

Cat. No.: B2518084
CAS No.: 29079-97-8; 50868-68-3
M. Wt: 233.08
InChI Key: UNAWXLDSXIIUFC-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-Bromothiophen-2-YL)acrylic acid (CAS: 851814-28-3; Molecular Weight: 265.31 g/mol) is a brominated thiophene derivative featuring an acrylic acid moiety. It is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds such as 2-bromothieno[3,2-c]pyridin-4(5H)-one via reactions with ethyl chloroformate and sodium azide . Its commercial availability in varying quantities (1g to 5g) underscores its utility in pharmaceutical and materials research . The bromothiophene ring contributes to π-conjugation and electron-withdrawing effects, while the acrylic acid group enhances reactivity in coupling reactions and hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAWXLDSXIIUFC-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Differences

Heterocycle Substitution :

  • Replacing the thiophene ring with furan (e.g., (E)-3-(5-bromofuran-2-yl)acrylic acid) reduces aromaticity due to oxygen's lower electronegativity compared to sulfur. This alters electronic properties and reactivity in cross-coupling reactions .
  • Thiophene derivatives generally exhibit higher thermal stability and stronger π-π stacking interactions, making them preferable in materials science .

Substituent Effects: Trifluoromethyl groups (e.g., in (E)-3-(4-bromophenyl)-2-(trifluoromethyl)acrylic acid) increase acidity (pKa ~1.5–2.5) and metabolic resistance, which is advantageous in drug design .

Cyano-substituted analogs (e.g., (E)-2-Cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylic acid) exhibit extended conjugation, useful in photovoltaic applications .

Physicochemical Properties

  • Solubility : The acrylic acid moiety confers water solubility at basic pH, while bromine and aromatic rings dominate hydrophobicity. Ethoxy and trifluoromethyl analogs show lower solubility in polar solvents .
  • Thermal Stability : Thiophene-based compounds generally decompose above 200°C, whereas furan derivatives are less stable (~150°C) due to weaker heterocyclic bonds .

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